molecular formula C9H6BrNO3 B1523398 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one CAS No. 723760-74-5

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Cat. No.: B1523398
CAS No.: 723760-74-5
M. Wt: 256.05 g/mol
InChI Key: MUTOBVAOAKQKMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrNO3 It is a derivative of indanone, featuring bromine and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one typically involves the bromination and nitration of 2,3-dihydro-1H-inden-1-one. The reaction conditions often include the use of bromine and nitric acid as reagents. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure selective bromination and nitration at the desired positions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of reactive and potentially hazardous chemicals like bromine and nitric acid.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s properties and reactivity.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones, depending on the extent of oxidation.

    Reduction: The primary product of nitro group reduction is the corresponding amine.

    Substitution: Substitution reactions can yield a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one depends on its specific application and the biological or chemical context. In biological systems, the compound or its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, which may result in different reactivity and applications.

    6-nitro-2,3-dihydro-1H-inden-1-one:

    2,3-dihydro-1H-inden-1-one: The parent compound without any substituents, serving as a basis for comparison.

Uniqueness

5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

5-bromo-6-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c10-7-3-5-1-2-9(12)6(5)4-8(7)11(13)14/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTOBVAOAKQKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704392
Record name 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723760-74-5
Record name 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming nitric acid (166 ml) is cooled to −15° C., and 5-bromoindan-1-one (25 g, 0.118 mol) is then added portionwise. After stirring for 4 hours 30 minutes at between −10° C. and −15° C., the reaction mass is poured into ice-cold water (1600 ml).
Quantity
166 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
Reactant of Route 2
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Reactant of Route 3
Reactant of Route 3
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Reactant of Route 4
Reactant of Route 4
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Reactant of Route 5
Reactant of Route 5
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one
Reactant of Route 6
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.